1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine
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Overview
Description
1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine is a heterocyclic organic compound that serves as an intermediate in pharmaceutical synthesis. It is known for its role in the synthesis of levocetirizine, a third-generation anti-allergic drug. This compound is characterized by its molecular formula C17H19ClN2 and a molar mass of 286.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: Studied for its potential anti-allergic and anti-inflammatory properties.
Medicine: Key intermediate in the production of levocetirizine, which is used to treat allergic conditions such as rhinitis and urticaria.
Industry: Employed in the manufacture of other piperazine derivatives with potential therapeutic applications
Mechanism of Action
The mechanism of action of 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine primarily involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms. The compound’s structure allows it to fit into the receptor site, blocking histamine from exerting its effects. This mechanism is similar to that of levocetirizine, which is derived from this compound .
Comparison with Similar Compounds
Levocetirizine: A third-generation anti-allergic drug derived from 1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine.
Cetirizine: A second-generation antihistamine with similar pharmacological effects but different chemical structure.
Diphenhydramine: A first-generation antihistamine with more sedative effects compared to levocetirizine
Uniqueness: this compound is unique due to its specific stereochemistry and its role as a precursor to levocetirizine. Its ability to interact effectively with histamine H1 receptors while minimizing side effects makes it a valuable compound in the development of anti-allergic medications .
Properties
Molecular Formula |
C18H21ClN2 |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine |
InChI |
InChI=1S/C18H21ClN2/c1-18(15-5-3-2-4-6-15,21-13-11-20-12-14-21)16-7-9-17(19)10-8-16/h2-10,20H,11-14H2,1H3/t18-/m1/s1 |
InChI Key |
SZGOKVMLMVJPBS-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3CCNCC3 |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3CCNCC3 |
Origin of Product |
United States |
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